3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one
Description
3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one is a ketone derivative featuring a cyclopentyl substituent and a pyrazole ring. Pyrazole-containing compounds are of significant interest in medicinal and coordination chemistry due to their heterocyclic structure, which imparts diverse biological activities and ligand capabilities. This compound’s unique substitution pattern—combining a cyclopentyl group with a pyrazole moiety—distinguishes it from structurally related analogs. This article provides a detailed comparison with similar compounds, focusing on structural, synthetic, physicochemical, and biological properties.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-cyclopentyl-1-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C11H16N2O/c14-11(13-9-3-8-12-13)7-6-10-4-1-2-5-10/h3,8-10H,1-2,4-7H2 |
InChI Key |
UKVVQUNUOUMATR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 1H-pyrazole with a cyclopentyl-substituted ketone under specific conditions. For instance, the reaction between 1H-pyrazole and 1-cyclopentylpropan-2-one in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of pyrazole derivatives on cancer cell lines, demonstrating that these compounds significantly inhibited cell migration and invasion. This suggests their potential utility in cancer therapy, particularly for aggressive tumor types.
Metabolic Regulation
Compounds with structural similarities to 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one may act as agonists for the beta-3 adrenergic receptor, which plays a crucial role in metabolic regulation.
Case Study: Effects on Lipolysis and Insulin Sensitivity
Research focusing on beta-3 adrenergic receptor agonists found that these compounds could enhance lipolysis and improve insulin sensitivity in animal models, indicating potential applications in treating metabolic disorders such as type 2 diabetes.
Biological Mechanisms
The biological activities of 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one can be attributed to its interaction with various molecular targets:
Receptor Agonism
The compound's ability to act as an agonist for specific receptors suggests mechanisms that could modulate metabolic pathways and influence cancer cell behavior.
Antiproliferative Effects
In vitro studies have shown that derivatives of this compound inhibit cell proliferation in cancer cell lines, indicating a possible mechanism for anticancer activity.
Data Summary Table
| Application Area | Findings | References |
|---|---|---|
| Anticancer Activity | Significant inhibition of cell migration and invasion in cancer cells | |
| Metabolic Regulation | Enhanced lipolysis and improved insulin sensitivity in animal models | |
| Receptor Agonism | Potential agonist for beta-3 adrenergic receptors |
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with active sites, leading to inhibition or activation of the target. The cyclopentyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a core structure of 1-(1H-pyrazol-1-yl)propan-1-one but differs in substituents. Key analogs include:
Key Observations :
- The cyclopentyl group in the target compound enhances lipophilicity compared to phenyl or hydroxylated analogs .
- Multiple pyrazole groups (e.g., in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one) improve coordination chemistry applications .
Yield and Efficiency :
- Cyclopentyl-containing compounds often require optimized coupling reagents (e.g., COMU) for high efficiency.
- Pyrazole introduction via Al₂O₃-mediated reactions is cost-effective but moderate-yielding .
Physicochemical Properties
Critical parameters for drug-likeness (Lipinski’s rule-of-five ):
*Estimated using analogous data from .
Key Findings :
Biological Activity
3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one
- Molecular Formula : CHNO
- Molecular Weight : 250.36 g/mol
Research indicates that compounds containing pyrazole rings, such as 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one, often interact with various biological targets, including neurotransmitter receptors and enzymes. The pyrazole moiety may mimic neurotransmitters, allowing for modulation of receptor activity, which can influence signaling pathways within cells .
Antiproliferative Activity
A significant area of research has focused on the antiproliferative effects of pyrazole derivatives. For instance, a study synthesized various pyrazole-based compounds and evaluated their activity against human cancer cell lines (SGC-7901, A549, and HT-1080). The results demonstrated that certain analogues exhibited potent antiproliferative activity with IC values ranging from sub-micromolar to micromolar concentrations .
| Compound | IC (μM) | Cell Line |
|---|---|---|
| 7k | 0.076 - 0.12 | SGC-7901 |
| CA-4 | 0.016 - 0.035 | A549 |
| 7b | Significant | HT-1080 |
This data suggests that structural modifications in pyrazole derivatives can enhance their biological potency.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that certain pyrazole derivatives can inhibit key enzymes involved in various metabolic pathways, which may lead to therapeutic applications in treating diseases such as cancer and inflammation .
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives:
- Cancer Treatment : A study found that a series of novel pyrazole derivatives demonstrated significant inhibition of tubulin polymerization, a critical process in cancer cell division. The most potent compound showed binding affinity similar to established chemotherapeutics like combretastatin A-4 .
- Viral Inhibition : Another investigation revealed that certain pyrazole compounds exhibited good inhibitory activity against tobacco mosaic virus (TMV), indicating potential antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
